![molecular formula C17H17NO3S B058224 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 24310-36-9](/img/structure/B58224.png)

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

概要

説明

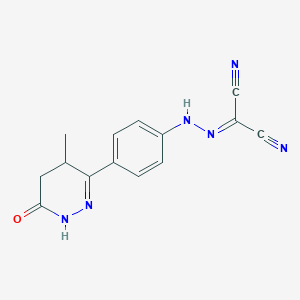

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a compound involved in various synthetic routes, contributing to the development of pharmacologically important compounds. Its synthesis and functional group transformations represent a significant area of interest within organic chemistry due to its complex structure and potential applications.

Synthesis Analysis

The synthesis of this compound derivatives typically involves condensation reactions, cyclization processes, and specific functional group transformations. A method described involves silver nitrate-induced rearrangement and subsequent reduction processes to form related ring systems (Pauvert, Dupont, & Guingant, 2002). Another approach includes a gold-catalyzed tandem heterocyclization followed by Petasis–Ferrier rearrangement (Sze, Koh, Tjia, Rao, & Chan, 2013).

Molecular Structure Analysis

The molecular structure of derivatives like 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been established using X-ray crystallography, confirming configurations and the structural layout essential for their biological activity (Ihnatenko, Jones, & Kunick, 2021).

科学的研究の応用

Synthesis and Characterization

(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a derivative of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, was synthesized via condensation, demonstrating its potential as a precursor for various organic compounds. This process and the molecular structure were confirmed through X-ray crystallography, highlighting its utility in organic synthesis and structural analysis (Ihnatenko, Jones, & Kunick, 2021).

Medicinal Chemistry Applications

The compound's framework is central to the development of novel therapeutic agents. For example, thieno[2,3-b]azepin-4-ones, structurally related to this compound, were synthesized with antineoplastic intentions, though preliminary results showed no significant activity. This research underscores the compound's role in exploring new cancer treatments (Koebel, Needham, & Blanton, 1975).

Antimicrobial and Anti-inflammatory Research

A novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones derived from this compound was synthesized, showing significant antimicrobial and anti-inflammatory activities. This highlights the compound's potential as a scaffold for designing new drugs with these properties (Rajanarendar et al., 2013).

Synthesis of Anticonvulsant Agents

Derivatives of this compound were designed and synthesized, showing promising anticonvulsant activity. This work demonstrates the compound's application in creating new treatments for epilepsy and related disorders (Piao et al., 2012).

Enabling Stereoselective Synthesis

The asymmetric hydrogenation of olefins derived from this compound facilitates the stereoselective synthesis of key intermediates for non-peptide AVP V2-agonist. This showcases its role in producing enantiomerically pure compounds for pharmaceutical development (Shinohara et al., 2000).

生化学分析

Biochemical Properties

It has been synthesized and used in the preparation of new heterocyclic compounds, which have been evaluated for their biological activity screening function .

Cellular Effects

Some studies have shown that similar compounds have significant antiproliferative activity against certain cell lines .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPIOAHUBNERHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295831 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24310-36-9 | |

| Record name | 24310-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

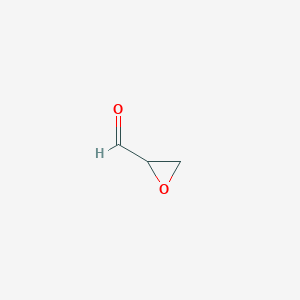

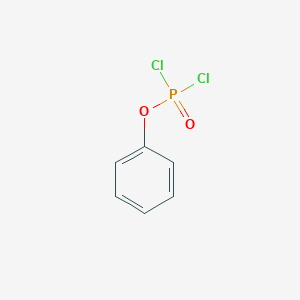

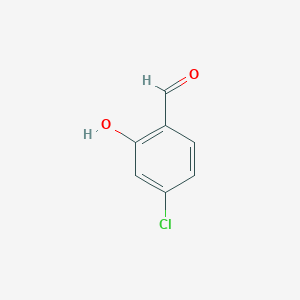

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)